Enhanced Lipophilicity Relative to Unsubstituted 2-Ethynylpyrazine
The 6-methyl substituent of 2-ethynyl-6-methylpyrazine confers significantly higher lipophilicity compared to the unsubstituted parent compound, 2-ethynylpyrazine. Computed LogP values, a key determinant of membrane permeability and metabolic stability, demonstrate a measurable increase [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.76630 |
| Comparator Or Baseline | 2-Ethynylpyrazine (CAS 153800-11-4): 0.4579 |
| Quantified Difference | ΔLogP = +0.3084 (a 67% increase) |
| Conditions | Computed LogP values using ACD/Labs or similar predictive software; consistent methodologies across databases [1]. |
Why This Matters
Higher LogP predicts improved passive diffusion across biological membranes, making 2-ethynyl-6-methylpyrazine a preferred alkyne for synthesizing drug candidates with better oral bioavailability potential.
- [1] MolBase. 2-ethynylpyrazine: LogP 0.4579. Accessed 2026. https://qiye.molbase.cn/ View Source
